Dansyl undecanoic acid

Description

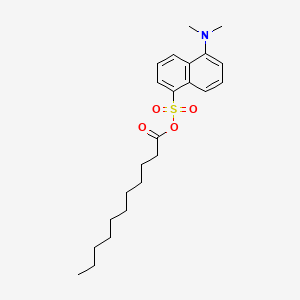

Dansyl undecanoic acid (DAUDA), also known as 11-(dansylamino)undecanoic acid, is a fluorescent fatty acid probe composed of an 11-carbon acyl chain and a polarity-sensitive dansyl fluorophore . The dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) enables fluorescence excitation at 345 nm and emission at 543 nm, making DAUDA a critical tool for studying ligand-protein interactions. It is widely used to determine binding affinities and localization of long-chain compounds (e.g., fatty acids, lysophospholipids) on proteins like human serum albumin (HSA) .

Properties

CAS No. |

97387-14-9 |

|---|---|

Molecular Formula |

C23H33NO4S |

Molecular Weight |

419.6 g/mol |

IUPAC Name |

[5-(dimethylamino)naphthalen-1-yl]sulfonyl undecanoate |

InChI |

InChI=1S/C23H33NO4S/c1-4-5-6-7-8-9-10-11-18-23(25)28-29(26,27)22-17-13-14-19-20(22)15-12-16-21(19)24(2)3/h12-17H,4-11,18H2,1-3H3 |

InChI Key |

YDGLVZYEVGRVRR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)OS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |

Canonical SMILES |

CCCCCCCCCCC(=O)OS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |

Other CAS No. |

97387-14-9 |

Synonyms |

dansyl undecanoic acid |

Origin of Product |

United States |

Chemical Reactions Analysis

Contextual Analysis of Dansyl Derivatives

Dansyl chloride (Dns-Cl) is a well-characterized sulfonating agent that reacts primarily with primary amines , phenolic groups, and thiols to form fluorescent derivatives . The reaction mechanism involves nucleophilic substitution, where the sulfonyl chloride group binds to amino groups (e.g., in amino acids) to form stable sulfonamides . For example:

Potential Reaction Pathways (Hypothetical)

If Dansyl undecanoic acid exists, its synthesis would likely involve:

-

Activation of the carboxylic acid (e.g., via conversion to an acyl chloride or mixed anhydride).

-

Reaction with dansylamine (Dns-NH), forming an amide bond:

This pathway is speculative, as no experimental data supports this synthesis in the reviewed sources.

Key Challenges and Side Reactions

Even if synthesized, dansylated fatty acids like this compound would face stability issues due to:

-

Hydrolysis of the amide bond under acidic or alkaline conditions .

-

Competing side reactions with residual Dns-Cl, leading to byproducts like dansylamide (Dns-NH) or dansic acid (Dns-OH) .

Research Gaps

-

No peer-reviewed studies, spectral data (NMR, IR), or chromatographic profiles for this compound were identified.

-

The lack of primary amine groups in undecanoic acid makes direct dansylation via Dns-Cl implausible without structural modification (e.g., introducing an amino group via chemical synthesis).

Recommended Alternatives

For fluorescent labeling of fatty acids, researchers typically use:

-

Dansyl hydrazine for carbonyl-containing compounds.

-

Esterification with dansyl alcohol derivatives (not directly documented in the sources).

Comparison with Similar Compounds

Undecanoic Acid (C11:0)

Structure : A medium-chain saturated fatty acid (CH₃(CH₂)₉COOH) lacking functional modifications.

Applications :

- Exhibits antifungal activity by inducing oxidative stress in dermatophytes like Trichophyton rubrum .

- Comparison with DAUDA:

- Lacks fluorescence due to the absence of the dansyl group.

- Primarily used in antimicrobial and metabolic studies, whereas DAUDA serves as a fluorescent probe for protein-ligand interactions .

Amino Undecanoic Acid (AUA)

Structure: Undecanoic acid modified with an amino group (-NH₂) at the terminal carbon. Applications:

- Conjugation with capuramycin derivatives enhances antibacterial activity against Staphylococcus aureus and Gram-negative bacteria .

- Superior to decanoic acid (C10:0) and unmodified undecanoic acid (UA) in drug permeability and efflux inhibition . Comparison with DAUDA:

- AUA improves drug delivery through amino-mediated interactions, while DAUDA focuses on fluorescence-based binding assays.

- DAUDA’s dansyl group may hinder membrane permeability compared to AUA’s smaller amino group .

Decanoic Acid (C10:0) and 5-Hydroxydecanoate (5-HDC)

Structure :

- Decanoic acid: A 10-carbon saturated fatty acid.

- 5-HDC: Decanoic acid with a hydroxyl group at the 5th carbon. Applications:

- 5-HDC : Used in metabolic studies due to its hydroxyl group altering solubility and reactivity.

Comparison with DAUDA : - Shorter chain length (C10 vs. C11) reduces binding affinity for long-chain protein pockets .

- Neither compound has fluorescence, limiting their utility in real-time binding assays .

Cyclopentane Undecanoic Acid

Structure: Undecanoic acid with a cyclopentane ring at the 11th carbon. Applications:

- Comparison with DAUDA:

- The cyclopentane group introduces steric hindrance, likely reducing protein-binding efficiency compared to DAUDA’s linear chain .

Key Data Tables

Table 1: Structural and Functional Properties

| Compound | Chain Length | Functional Group | Key Application | Fluorescence |

|---|---|---|---|---|

| Dansyl undecanoic acid | C11 | Dansylamino | Protein binding assays | Yes (345/543 nm) |

| Undecanoic acid | C11 | None | Antifungal, GPCR activation | No |

| Amino undecanoic acid | C11 | Amino | Antibiotic drug conjugates | No |

| Decanoic acid | C10 | None | Insecticidal, Kv2 channel blocker | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.